

Foundational Research on TES-991: A Modulator of Cellular Metabolism

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An In-depth Technical Guide for Researchers and Drug Development Professionals

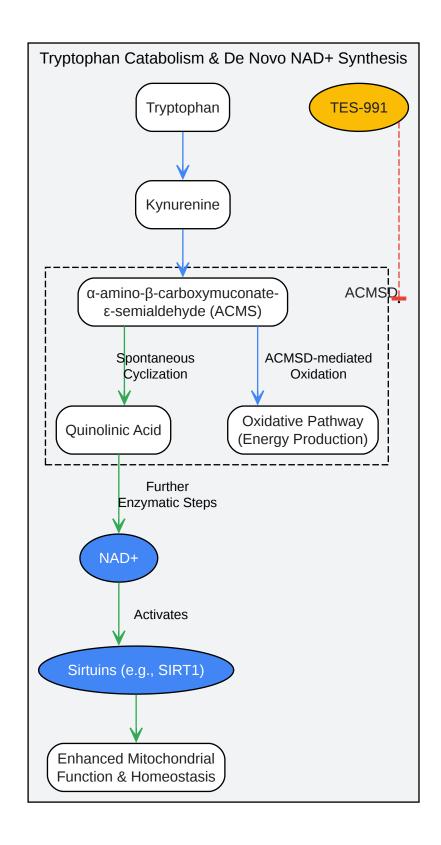
TES-991 is a potent and selective inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo synthesis pathway of nicotinamide adenine dinucleotide (NAD+)[1][2]. By targeting ACMSD, **TES-991** effectively modulates cellular metabolism, primarily by increasing intracellular NAD+ levels, which has shown therapeutic potential in preclinical models of metabolic and age-related diseases[3]. This document provides a comprehensive overview of the foundational research on **TES-991**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant cellular pathways.

Core Mechanism of Action

TES-991 functions by inhibiting ACMSD, an enzyme at a critical branching point in the tryptophan-to-NAD+ synthesis pathway, also known as the kynurenine pathway[3]. ACMSD catalyzes the conversion of α -amino- β -carboxymuconate-ε-semialdehyde (ACMS) to α -aminomuconate-ε-semialdehyde, directing it towards complete oxidation. By inhibiting ACMSD, **TES-991** promotes the spontaneous cyclization of ACMS into quinolinic acid, a direct precursor to NAD+[3]. The resulting increase in the cellular NAD+ pool enhances the activity of NAD+dependent enzymes, such as sirtuins (e.g., SIRT1), which are crucial regulators of mitochondrial function, stress resistance, and metabolic homeostasis[3].

The mechanism can be visualized as a redirection of metabolic flux within the de novo NAD+ synthesis pathway.





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Caption: Mechanism of TES-991 action on the de novo NAD+ synthesis pathway.



Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on **TES-991**.

Table 1: In Vitro Potency of TES-991

Target Parameter Value Reference

| Human ACMSD | IC50 | 3 nM |[1] |

Table 2: In Vivo Effects of **TES-991** on Tissue NAD+ Levels in Mice Mice were fed a chow diet supplemented with **TES-991** (15 mg/kg body weight) for 10 days.

Tissue	Change in NAD+ Content (vs. Control)	Reference
Liver	Increased	[3]
Kidneys	Increased	[3]
Brain	Increased	[3]
Heart	Unaffected	[3]

| Skeletal Muscle | Unaffected |[3] |

Table 3: Pharmacokinetic Properties of TES-991 in Mice

Administration Route	Dose	Half-life (t ₁ / ₂)	Key Observation	Reference
Intravenous	0.5 mg/kg	~4.0 - 5.0 hours	Low blood clearance and volume of distribution.	[1]

 $|\ Oral\ |\ 5\ mg/kg\ |\ Not\ specified\ |\ Quantifiable\ blood\ concentrations\ for\ up\ to\ 8\ hours.\ |[1]\ |$



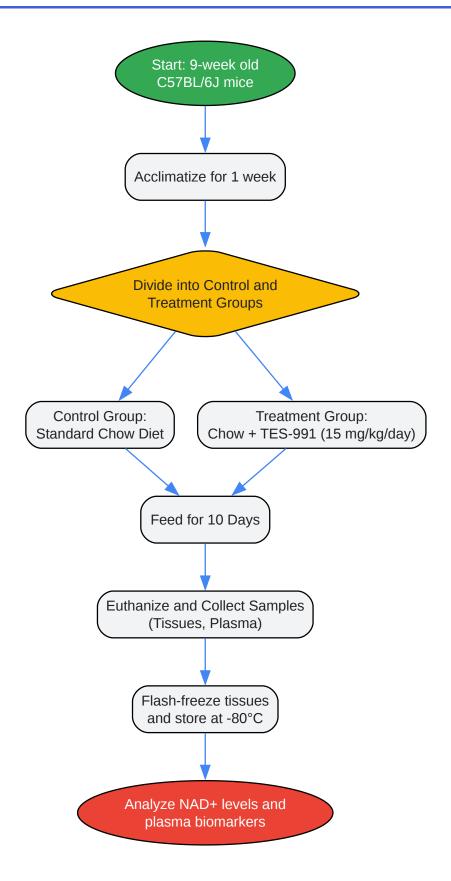
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key experiments performed to characterize **TES-991**.

This protocol describes the method for assessing the effect of **TES-991** on metabolic parameters in a mouse model.

- Animal Model: 9-week old male C57BL/6J mice are used.
- Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
- Diet Formulation: A standard chow diet is used as the control. For the treatment group, the chow is supplemented with **TES-991** to achieve a final concentration that provides a dose of 15 mg/kg of body weight per day, assuming average daily food consumption.
- Treatment Period: Mice are fed the respective diets (control or TES-991 supplemented) for a period of 10 days.
- Sample Collection: At the end of the treatment period, animals are euthanized. Tissues (liver, kidneys, brain, heart, skeletal muscle) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.
- Analysis: Tissues are analyzed for NAD+ content using established biochemical assays, such as HPLC-based methods. Plasma may also be collected to assess markers of liver and kidney function (e.g., ALT, AST)[3].





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Caption: Experimental workflow for in vivo evaluation of **TES-991** in mice.



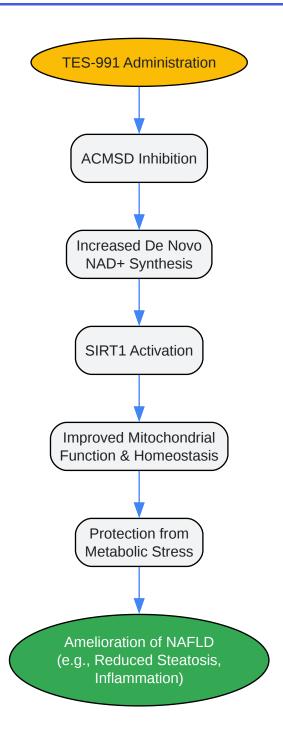
This protocol is designed to investigate the direct effects of **TES-991** on liver cells, particularly in the context of metabolic stress.

- Cell Isolation: Primary hepatocytes (PH) are isolated from mice (e.g., C57BL/6J) using a twostep collagenase perfusion method.
- Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum, penicillin-streptomycin, and dexamethasone.
- Metabolic Stress Induction: To model conditions like NAFLD, cells are exposed to a mixture
 of fatty acids, such as 0.33 mM palmitate and 0.66 mM oleate, for a defined period (e.g., 6
 hours)[3].
- **TES-991** Treatment: Concurrently with or prior to the fatty acid challenge, cells are treated with either vehicle (e.g., DMSO) or **TES-991** at a specified concentration (e.g., 500 nM)[3].
- Endpoint Analysis: After the treatment period, cells are harvested for various analyses:
 - Gene Expression: RNA is extracted, and mRNA levels of genes involved in fatty acid oxidation (e.g., Cpt1a, Acadl) are quantified using qRT-PCR[3].
 - Metabolic Assays: Cellular NAD+ levels, ATP content, and reactive oxygen species (ROS) production can be measured.
 - Fatty Acid Oxidation (FAO): FAO rates can be assessed by measuring the oxidation of radiolabeled fatty acids (e.g., ¹⁴C-palmitate).

Therapeutic Potential and Logical Relationships

The foundational research on **TES-991** suggests a clear logical progression from its molecular mechanism to its potential therapeutic applications. By inhibiting ACMSD, **TES-991** increases NAD+, which in turn activates SIRT1. This cascade of events leads to improved mitochondrial function and protection against metabolic stress. This rationale has been tested in preclinical models of NAFLD, where **TES-991** administration attenuated liver steatosis, inflammation, and damage[3]. The protective effect in the liver was shown to be dependent on SIRT1, highlighting the importance of this pathway in mediating the beneficial effects of **TES-991**[3].





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Caption: Logical flow from **TES-991**'s mechanism to its therapeutic potential in NAFLD.

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